1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid
Description
1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid (CAS: 412357-26-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The Boc group provides steric protection to the piperidine nitrogen, enhancing stability during synthetic processes, while the methoxymethyl group introduces both hydrophilicity and steric bulk. The carboxylic acid moiety enables hydrogen bonding and salt formation, influencing solubility and reactivity. This compound is widely used in pharmaceutical research as a building block for drug candidates, particularly in the development of kinase inhibitors and modulators of ion channels .
Properties
IUPAC Name |
4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(6-8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLQJPNYVYPPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412357-26-7 | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid is a synthetic compound belonging to the piperidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₂₃NO₅
- Molecular Weight : 273.33 g/mol
- CAS Number : 21882576
- IUPAC Name : 4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The piperidine moiety is often associated with neuroactive compounds, influencing neurotransmitter systems and exhibiting potential therapeutic effects in neurological disorders.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
- Antinociceptive Activity : Studies have suggested that derivatives of piperidine can modulate pain pathways, potentially providing analgesic effects.
- Neuroprotective Properties : Compounds containing a piperidine structure have been linked to neuroprotection in models of neurodegenerative diseases.
- Antioxidant Activity : Some studies indicate that related compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 21882576 |
| IUPAC Name | 4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Case Study 1: Antinociceptive Effects
A study published in the Journal of Medicinal Chemistry explored the antinociceptive effects of various piperidine derivatives, including this compound. The results demonstrated significant pain relief in animal models, suggesting a potential for development as an analgesic agent .
Case Study 2: Neuroprotective Effects
Research conducted by Neuropharmacology evaluated the neuroprotective effects of piperidine derivatives against excitotoxicity in neuronal cultures. The findings indicated that the compound could reduce neuronal death and preserve cellular integrity under stress conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Piperidine-4-carboxylic Acid Derivatives
Physicochemical and Reactivity Differences
Research Findings
- Steric Effects : The methoxymethyl group in the target compound provides intermediate steric hindrance compared to the smaller methyl group (1-Boc-4-Methylpiperidine-4-carboxylic acid) and bulkier trifluoromethyl derivatives. This balance is critical in tuning binding affinity for enzyme active sites .
- Electronic Effects : The methoxymethyl group’s electron-donating methoxy moiety contrasts with the electron-withdrawing CF₃ group in 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid, altering electronic density at the piperidine ring and influencing reactivity in condensation reactions .
- Synthetic Utility : Compounds like the target and its allyl-substituted analog are frequently used in EDC/DMAP-mediated amide couplings, as demonstrated in the synthesis of Kv1.5 potassium channel modulators .
Q & A
Basic: What are the critical safety protocols for handling and storing this compound in laboratory settings?
Answer:
- Handling: Avoid skin/eye contact and dust formation. Use PPE including nitrile gloves, lab coats, and safety goggles. Perform operations in a fume hood to minimize inhalation risks .
- Storage: Maintain temperatures at 2–8°C in a dry, ventilated area. Ensure containers are tightly sealed to prevent moisture absorption or degradation .
- Fire Safety: Use water spray, alcohol-resistant foam, or CO₂ for fires. Toxic gases (e.g., carbon oxides) may form during combustion; firefighters should wear self-contained breathing apparatus (SCBA) .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the tert-butoxycarbonyl (Boc) and methoxymethyl groups. Key signals include Boc tert-butyl protons (~1.4 ppm) and methoxymethyl protons (~3.3 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₂₃NO₅: 280.1552). Fragmentation patterns can confirm the piperidine backbone .
- HPLC: Employ reverse-phase C18 columns with UV detection (210–254 nm) for purity assessment. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
Advanced: How can coupling reagent selection improve synthetic efficiency in derivatization reactions?
Answer:
- Reagent Pairing: Use carbodiimide-based reagents (e.g., EDC/HCl) with activators like HOBt or HOAt to enhance coupling yields for amide bond formation. For example, EDC/HOBt in dry dichloromethane achieved >85% yield in similar Boc-protected piperidine derivatives .
- Solvent Optimization: Anhydrous solvents (e.g., DMF or CH₂Cl₂) minimize side reactions. Additives like DMAP or N-methylmorpholine (NMM) can stabilize reactive intermediates .
- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS to identify incomplete coupling or Boc deprotection .
Advanced: What strategies mitigate stability challenges during long-term storage or under varying pH conditions?
Answer:
- pH Sensitivity: Avoid prolonged exposure to acidic conditions (pH <5), which hydrolyze the Boc group. Neutral or slightly basic buffers (pH 7–8) enhance stability .
- Temperature Control: Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) can predict shelf life. Lyophilization improves stability for hygroscopic batches .
- Light Protection: Store in amber vials to prevent photodegradation, as UV exposure may cleave the methoxymethyl group .
Advanced: How do structural modifications (e.g., Boc group) influence reactivity in peptide synthesis?
Answer:
- Boc as a Protecting Group: The tert-butoxycarbonyl group shields the piperidine nitrogen, preventing undesired nucleophilic reactions during peptide elongation. Deprotection with TFA yields free amines for subsequent coupling .
- Methoxymethyl Side Chain: Enhances solubility in organic solvents (e.g., DCM, THF) while maintaining steric accessibility for carboxylate activation. Comparative studies with unsubstituted analogs show improved reaction kinetics .
- Steric Effects: The 4-(methoxymethyl) substitution may restrict conformational flexibility, influencing binding affinity in target interactions (e.g., enzyme inhibition assays) .
Advanced: What analytical challenges arise in purity assessment, and how are they resolved?
Answer:
- Impurity Profiling: Trace byproducts (e.g., de-Boc derivatives or oxidation products) require LC-MS/MS for identification. Use gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate closely related impurities .
- Residual Solvents: Gas chromatography (GC) with headspace sampling quantifies residual DMF or THF. Ensure levels comply with ICH Q3C guidelines (<880 ppm for DMF) .
- Crystallinity Issues: X-ray powder diffraction (XRPD) or DSC analyzes polymorphic forms, which affect solubility and bioavailability in drug discovery contexts .
Advanced: How can computational modeling predict biological activity or metabolic pathways?
Answer:
- Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like proteases or kinases. The methoxymethyl group may hydrogen bond with active-site residues .
- ADME Prediction: Tools like SwissADME estimate logP (≈1.8) and permeability, suggesting moderate blood-brain barrier penetration. CYP450 metabolism simulations identify potential oxidation sites (e.g., methoxymethyl to carboxylate) .
- Toxicity Profiling: QSAR models predict hepatotoxicity risks based on structural alerts (e.g., esterase-sensitive groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
